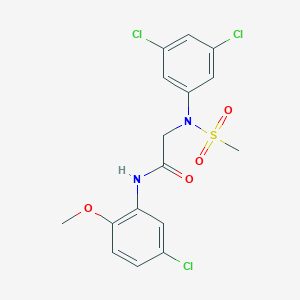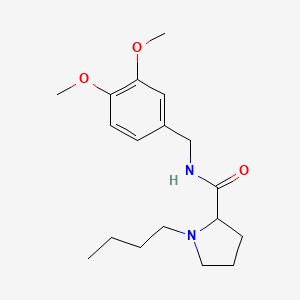![molecular formula C14H11ClN2O3S B4949002 5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as ACTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrimidinedione family and is characterized by its unique chemical structure, which includes an allyloxy group, a chlorobenzylidene group, and a thioxodihydro group. In
Wirkmechanismus
The mechanism of action of ACTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, ACTP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division.
Biochemical and Physiological Effects
ACTP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of key signaling pathways. In addition, ACTP has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using ACTP in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it a potentially valuable tool for cancer research and drug development. However, there are also limitations to the use of ACTP, including its relatively complex synthesis method and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of ACTP, including the development of more efficient synthesis methods, the further exploration of its mechanism of action, and the evaluation of its potential therapeutic benefits in preclinical and clinical studies. In addition, there is a need for more research on the safety and toxicity of ACTP, particularly at high doses.
Conclusion
In conclusion, ACTP is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. Its unique chemical structure and potential therapeutic benefits make it a valuable tool for drug development and disease research. However, further research is needed to fully understand its mechanism of action, safety profile, and potential clinical applications.
Synthesemethoden
The synthesis of ACTP involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide to form 4-allyloxy-3-chlorobenzaldehyde. This intermediate is then reacted with thiosemicarbazide to form 4-allyloxy-3-chlorobenzylidene-thiosemicarbazide, which is further treated with acetic anhydride to yield ACTP. The synthesis of ACTP is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
ACTP has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where ACTP has shown promising results in inhibiting the growth and proliferation of cancer cells. In addition, ACTP has been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-2-5-20-11-4-3-8(7-10(11)15)6-9-12(18)16-14(21)17-13(9)19/h2-4,6-7H,1,5H2,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUPOXTDOCDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)



![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)

![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
